molecular formula C11H11Cl2NOS B6142378 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1052538-51-8

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B6142378
CAS No.: 1052538-51-8
M. Wt: 276.2 g/mol
InChI Key: KDUVHLMSMJXQCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chloromethyl group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halide.

  • Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using chloromethylating agents such as formaldehyde and hydrochloric acid.

  • Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a substitution reaction involving a methoxy-substituted phenyl halide.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or methoxyphenyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzothiazole

  • 2-(4-Methoxyphenyl)-1,3-thiazole

  • 4-(Chloromethyl)-2-(4-hydroxyphenyl)-1,3-thiazole

Uniqueness: 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

IUPAC Name

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUVHLMSMJXQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583278
Record name 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23421-57-0
Record name 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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